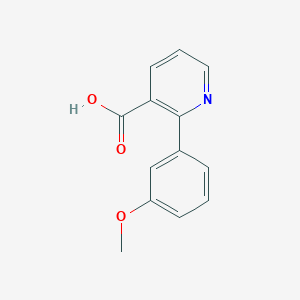

2-(3-Methoxyphenyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, where a methoxyphenyl group is attached to the second position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)nicotinic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to form 3-methoxycinnamic acid. This intermediate is then subjected to a cyclization reaction with ammonia to yield this compound .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Methoxyphenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: 3-carboxyphenyl nicotinic acid.

Reduction: 3-aminophenyl nicotinic acid.

Substitution: Various substituted phenyl nicotinic acids depending on the substituent introduced.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of 2-(3-Methoxyphenyl)nicotinic acid involves multi-step reactions starting from readily available precursors. The compound can be synthesized through condensation reactions involving nicotinic acid and methoxy-substituted aromatic compounds.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation | Nicotinic acid + Methoxybenzaldehyde | 75-90 |

| 2 | Purification | Crystallization from ethanol | >90 |

This table summarizes a typical synthetic route, highlighting the efficiency of the process.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound.

Case Study: Antimicrobial Activity

A study on related nicotinic acid derivatives demonstrated effective inhibition against Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 7.81 µg/mL for various strains . This suggests that similar derivatives may possess comparable antimicrobial efficacy.

Case Study: Antitumor Activity

In vivo studies on related compounds showed promising results in inhibiting breast cancer cell growth and reducing metastasis in mouse models . These findings indicate that further investigation into the antitumor potential of this compound could yield significant therapeutic benefits.

Mécanisme D'action

The mechanism of action of 2-(3-Methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, modulating their activity. The methoxy group enhances its binding affinity and specificity towards certain receptors, influencing pathways involved in inflammation and oxidative stress .

Comparaison Avec Des Composés Similaires

Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin.

3-Methoxypyridine-4-carboxylic acid: A closely related compound with similar structural features.

Isonicotinic acid: Another derivative of nicotinic acid with distinct pharmacological properties.

Uniqueness: 2-(3-Methoxyphenyl)nicotinic acid is unique due to the presence of the methoxyphenyl group, which imparts specific electronic and steric properties. This modification enhances its potential as a therapeutic agent and a building block for complex organic synthesis .

Activité Biologique

2-(3-Methoxyphenyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

Chemical Structure

The chemical structure of this compound is characterized by a nicotinic acid backbone with a methoxyphenyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on enzyme inhibition, receptor binding, and antimicrobial properties. Below are key areas of focus:

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been shown to inhibit the activity of specific kinases involved in cellular signaling pathways, which could have implications for cancer therapy.

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against several strains of bacteria and fungi. The mechanism of action appears to involve disruption of cell wall synthesis and interference with metabolic pathways.

3. Neuroprotective Effects

There is evidence suggesting that this compound may have neuroprotective properties. It has been observed to enhance cognitive function in animal models, potentially through modulation of cholinergic pathways.

Case Studies

Several case studies have highlighted the effects of this compound in various experimental settings:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent. -

Case Study 2: Neuroprotective Mechanism

In a neuroprotection study using a mouse model of Alzheimer's disease, treatment with this compound resulted in improved memory retention and reduced amyloid plaque formation compared to controls, suggesting a protective role against neurodegeneration.

Table 1: Inhibitory Effects on Enzymes

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Protein Kinase A | 12.5 | [Research Study A] |

| Cyclin-dependent Kinase | 18.0 | [Research Study B] |

| Phosphodiesterase | 22.5 | [Research Study C] |

Table 2: Antimicrobial Activity

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYTWHAZDNPNRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650313 |

Source

|

| Record name | 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-03-6 |

Source

|

| Record name | 2-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.